

DNA purification protocol using cetyl sulfate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cetyl sulfate*

Cat. No.: *B086745*

[Get Quote](#)

Application Note: High-Quality Genomic DNA Purification from Plant and Fungal Samples Using a Cetyltrimethylammonium Bromide (CTAB) Protocol

Introduction

The isolation of high-quality genomic DNA is a critical prerequisite for a wide range of molecular biology applications, including polymerase chain reaction (PCR), next-generation sequencing (NGS), and Southern blotting. Plant and fungal tissues, however, present unique challenges due to the presence of rigid cell walls and the abundance of secondary metabolites like polysaccharides and polyphenols, which can co-precipitate with DNA and inhibit downstream enzymatic reactions. The Cetyltrimethylammonium bromide (CTAB) method is a robust and widely adopted protocol for overcoming these challenges.^{[1][2]} CTAB, a cationic detergent, effectively lyses cells, denatures proteins, and separates polysaccharides from DNA, resulting in high-purity and high-molecular-weight genomic DNA.^{[3][4]} This application note provides a detailed protocol for DNA purification using the CTAB method, tailored for researchers, scientists, and drug development professionals.

Principle of the CTAB Method

The CTAB DNA extraction method is based on the principle of selective precipitation.^[3] CTAB is a cationic detergent that forms complexes with proteins and most acidic polysaccharides at low salt concentrations, which can then be removed. In a high-salt buffer, CTAB binds to the nucleic acids, forming a complex that remains in solution while most polysaccharides precipitate.^[5] Subsequent steps involving organic solvents like phenol and chloroform are used

to remove proteins and other cellular debris.[1][3] Finally, the DNA is precipitated from the aqueous phase using isopropanol or ethanol.[1][3]

Materials and Reagents

- CTAB Extraction Buffer (see recipe below)
- 2-Mercaptoethanol
- Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
- Chloroform:Isoamyl Alcohol (24:1)
- Isopropanol (ice-cold)
- 70% Ethanol (ice-cold)
- TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
- RNase A (10 mg/mL)
- Liquid Nitrogen
- Mortar and Pestle
- Microcentrifuge tubes (1.5 mL or 2.0 mL)
- Water bath or heat block
- Microcentrifuge
- Vortex mixer

CTAB Extraction Buffer Recipe:

Component	Final Concentration	Amount for 100 mL
Tris-HCl, pH 8.0	100 mM	10 mL of 1 M stock
EDTA, pH 8.0	20 mM	4 mL of 0.5 M stock
NaCl	1.4 M	28 mL of 5 M stock
CTAB	2% (w/v)	2 g
Polyvinylpyrrolidone (PVP-40)	2% (w/v)	2 g

Note: Add 0.2% (v/v) 2-Mercaptoethanol to the required volume of CTAB buffer just before use.

Experimental Protocol

This protocol is a general guideline and may require optimization depending on the specific plant or fungal species.

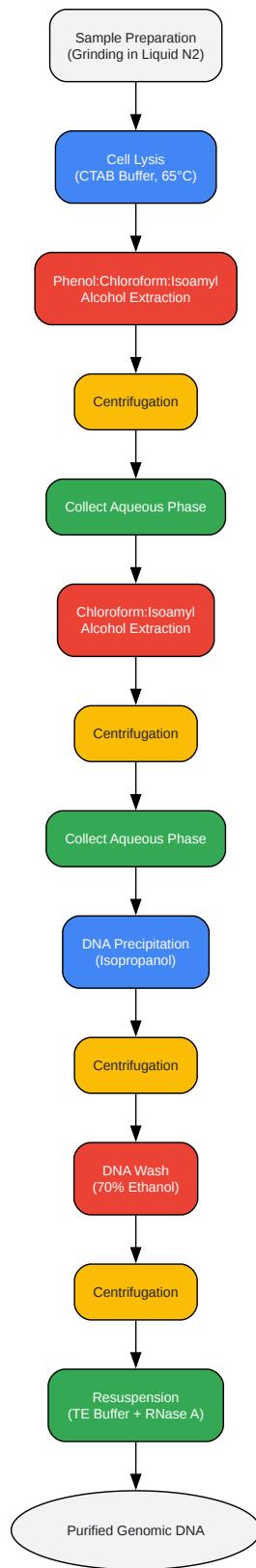
1. Sample Preparation: a. Weigh out approximately 100-200 mg of fresh or freeze-dried plant or fungal tissue.^[3] b. Freeze the tissue in liquid nitrogen.^{[1][6]} c. Immediately grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.^{[1][6]} This step is critical for efficient cell lysis.^[1] d. Transfer the powdered tissue to a 2 mL microcentrifuge tube.
2. Cell Lysis: a. Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer (with 2-Mercaptoethanol) to the ground tissue.^{[6][7]} b. Vortex thoroughly to mix. c. Incubate the tube in a water bath at 65°C for 30-60 minutes.^{[3][6]} Invert the tube every 10-15 minutes to ensure proper mixing.^[8]
3. Protein and Polysaccharide Removal: a. After incubation, cool the tube to room temperature. b. Add an equal volume (approximately 1 mL) of Phenol:Chloroform:Isoamyl Alcohol (25:24:1). c. Mix gently by inverting the tube for 5-10 minutes to form an emulsion. d. Centrifuge at 12,000 x g for 15 minutes at room temperature.^[3] e. Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube. Be cautious not to disturb the interface. f. Repeat the Phenol:Chloroform:Isoamyl Alcohol extraction (steps 3b-3e) until the interface is clean. g. Add an equal volume of Chloroform:Isoamyl Alcohol (24:1), mix by inversion, and centrifuge at 12,000 x g for 10 minutes. h. Transfer the upper aqueous phase to a new tube.

4. DNA Precipitation: a. Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.^[3] b. Mix gently by inverting the tube until a white, thread-like DNA precipitate is visible. c. Incubate at -20°C for at least 30 minutes to enhance precipitation.^[3] d. Centrifuge at 12,000 x g for 15 minutes to pellet the DNA. e. Carefully decant the supernatant.

5. DNA Washing: a. Add 1 mL of ice-cold 70% ethanol to the DNA pellet.^[1] b. Gently wash the pellet by inverting the tube a few times. c. Centrifuge at 12,000 x g for 5 minutes. d. Carefully decant the ethanol, ensuring the pellet is not disturbed. e. Repeat the wash step (5a-5d) once more. f. Air-dry the pellet for 10-15 minutes to remove residual ethanol. Do not over-dry the pellet, as it can be difficult to redissolve.

6. DNA Resuspension: a. Resuspend the DNA pellet in 50-100 µL of TE buffer. b. To remove any contaminating RNA, add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes.^{[3][9]} c. Store the purified genomic DNA at -20°C for long-term storage.

Data Presentation: Expected Yield and Purity


The yield and purity of the extracted DNA can be assessed using a spectrophotometer (e.g., NanoDrop). A high-quality DNA preparation should have an A260/A280 ratio of approximately 1.8-2.0 and an A260/A230 ratio of 2.0-2.2.^{[9][10]} The expected DNA yield will vary depending on the sample type and amount of starting material.

Sample Type	Starting Material (mg)	Expected DNA Yield (µg)	A260/A280 Ratio	A260/A230 Ratio
Plant Leaves (e.g., Spinach)	100	5 - 20	1.8 - 1.9	2.0 - 2.2
Fungal Mycelium (e.g., Aspergillus)	100	10 - 50	1.8 - 2.0	2.0 - 2.2
Plant Seeds (e.g., Maize)	50	2 - 10	1.7 - 1.9	1.9 - 2.1

Note: These values are approximate and can vary based on species, tissue age, and extraction efficiency.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the CTAB DNA purification protocol.

[Click to download full resolution via product page](#)

Caption: Workflow of the CTAB DNA purification protocol.

Troubleshooting

Problem	Possible Cause	Solution
Low DNA Yield	Incomplete cell lysis.	Ensure tissue is ground to a very fine powder. Increase incubation time or temperature during lysis.
DNA pellet lost during washing.	Be careful when decanting the supernatant. Use a pipette to remove the final drops of ethanol.	
Low Purity (A260/A280 < 1.8)	Protein contamination.	Repeat the Phenol:Chloroform:Isoamyl Alcohol extraction step.
Low Purity (A260/A230 < 2.0)	Polysaccharide or polyphenol contamination.	Add PVP to the extraction buffer. Perform an additional chloroform extraction.
DNA is difficult to dissolve	Pellet was over-dried.	Warm the TE buffer to 55-65°C before adding to the pellet and incubate for a longer period.
RNA Contamination	Incomplete RNase A digestion.	Increase the concentration of RNase A or the incubation time.

Conclusion

The CTAB method is a reliable and cost-effective technique for isolating high-quality genomic DNA from challenging plant and fungal samples.^{[2][11]} By effectively removing inhibitors such as polysaccharides and polyphenols, this protocol yields DNA suitable for a wide array of sensitive downstream molecular applications. The provided protocol and troubleshooting guide

offer a solid foundation for researchers to successfully purify genomic DNA for their specific research needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. zymoresearch.com [zymoresearch.com]
- 2. Optimizing a modified cetyltrimethylammonium bromide protocol for fungal DNA extraction: Insights from multilocus gene amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Fungal CTAB DNA Extraction [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. cdn.10xgenomics.com [cdn.10xgenomics.com]
- 9. bbrc.in [bbrc.in]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of a high-throughput CTAB-based protocol for the extraction of qPCR-grade DNA from rumen fluid, plant and bacterial pure cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DNA purification protocol using cetyl sulfate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b086745#dna-purification-protocol-using-cetyl-sulfate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com